molecular formula C21H16FN7O B1409031 (S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one CAS No. 870281-17-7

(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

Cat. No.: B1409031
CAS No.: 870281-17-7
M. Wt: 401.4 g/mol
InChI Key: BVUBLIHUYSRSFE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is a chiral quinazolinone derivative featuring a purine-aminoethyl side chain at the 2-position, a fluorine atom at the 5-position of the quinazolinone core, and a phenyl group at the 3-position. The (S)-configured ethyl linker between the quinazolinone and purine moieties is critical for stereospecific interactions in biological systems.

Properties

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-15-9-5-8-14(22)16(15)21(30)29(20)13-6-3-2-4-7-13/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBLIHUYSRSFE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone ring.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Purine Derivative: The purine moiety is introduced through nucleophilic substitution reactions, often using purine derivatives and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles leading to various substituted products.

Scientific Research Applications

Structure and Synthesis

The synthesis of (S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one typically involves several steps:

  • Formation of the Quinazolinone Core : Cyclization of precursors to establish the quinazolinone framework.
  • Fluorination : Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide.
  • Attachment of the Purine Moiety : Utilizing nucleophilic substitution reactions to incorporate the purine structure.

These synthetic methods highlight the complexity and precision necessary for producing this compound, which can be optimized through advanced techniques such as continuous flow chemistry.

Cancer Therapy

Research indicates that compounds similar to this compound exhibit significant antitumor activity . The presence of the purine moiety suggests potential interactions with nucleic acid synthesis pathways, possibly inhibiting enzymes critical for tumor growth.

Antiviral Agents

The structural similarity to nucleic acids positions this compound as a potential inhibitor of viral replication mechanisms. Preliminary studies suggest it may interfere with viral enzyme activities, making it a candidate for developing antiviral therapies.

Anti-inflammatory Medications

The compound's unique structure may also allow it to modulate inflammatory pathways, providing therapeutic benefits in treating chronic inflammatory conditions.

Biochemical Research

This compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate its interactions with various biomolecular targets.

Material Science

Beyond medicinal applications, this compound can serve as a building block in organic synthesis, enabling the development of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The pathways involved often include signal transduction and metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a quinazolinone-purine hybrid scaffold with several analogs, but key structural variations influence physicochemical properties, synthetic utility, and biological activity. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target: (S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one Not Provided ~478.5 (calc.) Ethyl linker, 5-F, 3-Ph Chiral center at ethyl linker; purine moiety may enable nucleotide mimicry.
(S)-2-(1-((9H-Purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one C24H22FN7O2 483.48 Propyl linker (+CH2 vs. target) Increased lipophilicity; potential for altered binding kinetics.
5-fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one C27H26FN7O2 499.54 Propyl linker, THP-protected purine THP group enhances stability during synthesis; molecular weight increased by 21 Da.
2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one C22H18Cl2FN7O 510.33 2,6-dichloro-phenyl, 5-methyl, ethyl linker Electron-withdrawing Cl groups may enhance binding affinity; methyl substituent adds steric bulk.
2-(1-(2-amino-9H-purin-6-ylamino)-ethyl)-3-(2,6-difluoro-phenyl)-5-methyl-3H-quinazolin-4-one C22H18F3N7O 493.43 2,6-difluoro-phenyl, 5-methyl, ethyl linker Fluorine’s electronegativity improves membrane permeability; reduced steric hindrance vs. Cl.

Key Comparative Insights

Linker Length: The target compound’s ethyl linker (C2) contrasts with the propyl (C3) in –2.

Protecting Groups :

  • The tetrahydro-2H-pyran (THP)-protected purine in ’s compound enhances stability during synthetic steps, a strategy absent in the target compound. Deprotection would be required for biological activity .

Aromatic Substituents: ’s analogs feature 2,6-dihalo-phenyl groups (Cl or F) and a 5-methyl quinazolinone. These modifications likely enhance target binding via hydrophobic/electronic effects compared to the target’s unsubstituted phenyl group .

Stereochemistry :

  • All listed compounds retain the (S)-configuration at the ethyl/propyl linker, underscoring its importance for chiral recognition in enzyme binding pockets .

Biological Activity

(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is a novel compound within the quinazolinone family, known for its diverse biological activities. Quinazolinones are recognized for their pharmacological potential, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Antibacterial Activity

Quinazolinone derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that various quinazolinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The compound this compound may share this characteristic due to its structural similarity to other effective derivatives.

  • Mechanism of Action : Quinazolinones often inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes. The incorporation of a purine moiety in this compound may enhance its interaction with bacterial targets.
  • Case Study : A study involving a series of quinazolinone derivatives found that modifications at the 2-position significantly influenced antibacterial activity. Compounds with electron-donating groups showed increased effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinazolinones are also noted for their anticancer effects. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation.

  • In Vitro Studies : Research indicates that quinazolinone derivatives can induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The presence of the fluorine atom and the phenyl group in this compound may contribute to its cytotoxic effects .
  • Cytotoxicity Assays : In studies measuring cytotoxicity, compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent growth inhibition against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is heavily influenced by their structure. The following table summarizes key structural features that impact the biological efficacy of related compounds:

Structural FeatureEffect on ActivityReference
Fluorine SubstitutionIncreases potency against cancer cells
Purine MoietyEnhances antibacterial properties
Phenyl GroupModulates lipophilicity and binding
Electron-Dongating GroupsImproves interaction with targets

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions are required?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted quinazolinone precursors with purine derivatives. Key steps include:

  • Quinazolinone Core Formation : Ethyl acetoacetate or similar β-ketoesters react with phenylhydrazine derivatives under reflux (e.g., 80–100°C) in acetic acid to form the quinazolin-4(3H)-one scaffold .
  • Purine Coupling : The ethylamine side chain is functionalized via nucleophilic substitution or reductive amination with 9H-purin-6-amine derivatives. Anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) may enhance yield .
  • Fluorination : Selective fluorination at the 5-position is achieved using fluorinating agents (e.g., DAST) under inert atmospheres .
    Critical Conditions : Maintain strict temperature control (±2°C) during reflux, and use HPLC-grade solvents for purification. Yields range from 40–65% depending on the step .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing purity and structure?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95% required for biological assays) .
    • TLC : Monitor reaction progress using silica plates with toluene/ethyl acetate (8:2); visualize with UV or iodine vapor .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key protons (e.g., quinazolinone C=O at ~165 ppm, purine NH₂ at δ 8.2–8.5) .
    • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇F N₇O: 402.1432) .

Basic: What initial biological screening approaches assess its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or purine-binding targets (e.g., DHODH) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; compare to positive controls like doxorubicin .
  • Solubility/Stability : Perform kinetic solubility tests in PBS (pH 7.4) and monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced: How can synthetic yield and enantiomeric purity be optimized?

Methodological Answer:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with acetonitrile to reduce side reactions; yields improve from 50% to 75% at 180°C .
  • Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) with hexane/ethanol (70:30) to separate enantiomers; confirm purity via circular dichroism .
  • Catalyst Screening : Test Pd/C or Ru-based catalysts for Suzuki coupling steps; Ru catalysts reduce reaction time from 24 hr to 8 hr .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 5-fluoro vs. 5-chloro substitution) to isolate pharmacophores. For example, fluorination at C5 enhances kinase inhibition by 3-fold .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays). Variability often arises from ATP levels (±0.1 mM) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in hepatic microsomes; some discrepancies arise from differential metabolism in cell vs. animal models .

Advanced: What models elucidate its mechanism of action against molecular targets?

Methodological Answer:

  • In Vitro Models :
    • Enzyme Kinetics : Perform Michaelis-Menten analysis with recombinant DHODH to calculate Kᵢ values .
    • Thermal Shift Assays : Monitor target protein melting temperatures (±2°C shift indicates binding) .
  • In Vivo Models :
    • Xenograft Studies : Administer 10 mg/kg (IP, daily) in nude mice with HT-29 tumors; assess tumor volume and biomarker (e.g., p-ERK) via immunohistochemistry .
    • PK/PD Modeling : Measure plasma half-life (t₁/₂) and correlate with target engagement using ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.